4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SNC80 is a non-peptide compound that acts as a highly selective agonist for the delta-opioid receptor. It was discovered in 1994 and has since been primarily used in scientific research. SNC80 is known for its analgesic, antidepressant, and anxiolytic effects, although its medical use is limited due to the risk of convulsions at high doses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SNC80 involves multiple steps, starting with the preparation of the piperazine ring. The key intermediate is 4-allyl-2,5-dimethylpiperazine, which is then reacted with 3-methoxybenzyl chloride to form the corresponding benzylpiperazine. This intermediate is further reacted with diethylcarbamoyl chloride to yield SNC80 .
Industrial Production Methods: While specific industrial production methods for SNC80 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as alkylation, acylation, and purification through high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Analyse Chemischer Reaktionen
Types of Reactions: SNC80 undergoes various chemical reactions, including:
Oxidation: SNC80 can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert SNC80 to its corresponding amines.
Substitution: SNC80 can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under basic conditions.
Major Products:
Oxidation: N-oxides of SNC80.
Reduction: Amines derived from SNC80.
Substitution: Various substituted derivatives of SNC80.
Wissenschaftliche Forschungsanwendungen
SNC80 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the delta-opioid receptor.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential analgesic, antidepressant, and anxiolytic properties.
Wirkmechanismus
SNC80 exerts its effects by selectively activating the delta-opioid receptor. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels. SNC80 also selectively activates heteromeric mu-delta opioid receptors, contributing to its analgesic and antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
SNC86: A derivative of SNC80 with a hydroxyl group at the 3-position of the benzylic ring. It is more potent and efficacious than SNC80.
SNC162: Another derivative with a phenyl group at the 3-position, showing reduced potency compared to SNC80.
Uniqueness of SNC80: SNC80 is unique due to its high selectivity for the delta-opioid receptor and its ability to produce significant analgesic and antidepressant effects. its use is limited by the risk of convulsions at high doses, a limitation not as pronounced in some of its derivatives .
Biologische Aktivität
4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide is a synthetic organic compound that has garnered significant attention in pharmacological research. This compound is a member of the piperazine derivatives and is characterized by its unique structural features, which include a piperazine ring, a methoxyphenyl group, and a diethylbenzamide moiety. Its molecular formula is C28H39N3O2 with a molecular weight of 449.6 g/mol .
The primary biological activity of this compound is attributed to its selective agonistic action on delta-opioid receptors. Unlike traditional mu-opioid receptor agonists, which are often associated with significant side effects and addiction risks, this compound has shown potential for modulating pain pathways effectively while minimizing these adverse effects.
Key Mechanisms:
- Selective Binding: The compound exhibits high affinity for delta-opioid receptors, as demonstrated in radiolabeled ligand binding assays .
- Activation of Signaling Pathways: Functional assays indicate that it activates downstream signaling pathways related to analgesia without significantly engaging mu-opioid receptors .
Analgesic Properties
Research has indicated that this compound may possess notable analgesic properties. Studies have shown its efficacy in various pain models, suggesting its potential as a safer alternative for pain management compared to conventional opioids.
Binding Affinity and Selectivity
The compound's binding affinity and selectivity have been assessed through various experimental setups:
Assay Type | Receptor Target | Binding Affinity (Ki) |
---|---|---|
Radiolabeled Ligand Binding | Delta-opioid Receptor | Low nanomolar range |
Functional Assays | Mu-opioid Receptor | Minimal activation |
These results highlight the compound's potential for targeted therapeutic applications in pain relief while reducing the risk of addiction .
Case Studies
Several studies have investigated the biological activity of this compound in both in vitro and in vivo settings:
- In Vitro Analyses: In studies utilizing human cell lines, the compound demonstrated significant inhibition of pain signaling pathways without cytotoxic effects on normal cells .
- In Vivo Models: Animal studies have shown that administration of this compound results in reduced pain responses comparable to traditional analgesics but with fewer side effects .
Comparison with Similar Compounds
The structural uniqueness of this compound can be contrasted with other compounds exhibiting similar activity:
Compound Name | Structure | Key Differences |
---|---|---|
SNC80 | Similar piperazine structure but lacks specific substituents | Known for strong delta-opioid receptor activity |
UFP-512 | Different side chain on the piperazine ring | Exhibits higher selectivity towards mu-opioid receptors |
DPDPE | Peptide derivative with similar receptor affinity | More complex structure; typically used in research settings |
These comparisons illustrate variations in receptor selectivity and structural modifications that influence biological activity and therapeutic potential .
Eigenschaften
Molekularformel |
C28H39N3O2 |
---|---|
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide |
InChI |
InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3/t21-,22+,27?/m0/s1 |
InChI-Schlüssel |
KQWVAUSXZDRQPZ-QNWUEUMSSA-N |
Isomerische SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3C[C@@H](N(C[C@H]3C)CC=C)C |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C |
Synonyme |
4-(alpha-(4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl)-N,N-diethylbenzamide SNC 80 SNC-80 SNC80 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.